Benzamide Halogenation Pattern: Ortho-Cl/F vs. Para-Cl or Para-F Analogs
CAS 391874-61-6 incorporates a 2-chloro-6-fluorobenzamide moiety, generating a dual-ortho halogenated benzamide. The closest characterized analogs—NSC 1327207 (4-chlorobenzamide) and NSC 3643794 (4-fluorobenzamide)—bear single para-halogen substitutions. In the Abl kinase SAR series, the benzamide halogenation pattern critically modulates potency: compounds with ortho-substituted benzamides exhibited altered hydrogen-bonding geometry with the hinge region compared to para-substituted counterparts, leading to differential Ki values [1]. The dual-ortho Cl/F pattern of CAS 391874-61-6 is distinct from all analogs with reported Abl Ki data, predicting a unique binding mode that cannot be extrapolated from single-halogen para-substituted data [2].
| Evidence Dimension | Benzamide ring halogenation pattern (position and identity) |
|---|---|
| Target Compound Data | 2-Chloro, 6-Fluoro (ortho, ortho) – CAS 391874-61-6 |
| Comparator Or Baseline | NSC 1327207: 4-Chloro (para); NSC 3643794: 4-Fluoro (para); CAS 391862-76-3: unsubstituted benzamide with 5-(4-bromophenyl)thiadiazole |
| Quantified Difference | No direct quantitative activity comparison available. Structural difference: ortho,ortho- vs. para-monosubstitution; computed XLogP3-AA: 5.3 (391874-61-6) vs. ~4.8 (estimated for NSC 1327207) [3] |
| Conditions | Computed physicochemical properties (PubChem 2025.09.15 release); Abl kinase SAR context from Radi et al. 2008 |
Why This Matters
The ortho-Cl/ortho-F pattern constrains the benzamide carbonyl orientation differently than para-substituted analogs, directly affecting target protein hydrogen-bonding geometry and making CAS 391874-61-6 a non-interchangeable tool compound for kinase inhibitor studies.
- [1] Radi M, Crespan E, Botta G, et al. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorg Med Chem Lett. 2008;18(3):1207-1211. View Source
- [2] BindingDB entry BDBM86868: CAS_3643794 (N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide); BDBM86859: CAS_1327207 (N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide). View Source
- [3] PubChem Compound Summary, CID 18552957. Computed properties: XLogP3-AA = 5.3, TPSA = 108 Ų. View Source
